Iron(III) phosphate dihydrate

Catalog No.
S1504388
CAS No.
13463-10-0
M.F
FeH4O6P
M. Wt
186.85 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iron(III) phosphate dihydrate

CAS Number

13463-10-0

Product Name

Iron(III) phosphate dihydrate

IUPAC Name

iron(3+);phosphate;dihydrate

Molecular Formula

FeH4O6P

Molecular Weight

186.85 g/mol

InChI

InChI=1S/Fe.H3O4P.2H2O/c;1-5(2,3)4;;/h;(H3,1,2,3,4);2*1H2/q+3;;;/p-3

InChI Key

BMTOKWDUYJKSCN-UHFFFAOYSA-K

SMILES

O.O.[O-]P(=O)([O-])[O-].[Fe+3]

Canonical SMILES

O.O.[O-]P(=O)([O-])[O-].[Fe+3]

The exact mass of the compound Iron(III) phosphate dihydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Iron(III) phosphate dihydrate (CAS 13463-10-0) is an inorganic coordination compound characterized by its off-white crystalline powder form, extreme insolubility in water, and precise 1:1 iron-to-phosphorus stoichiometric ratio[1]. Industrially, it is the premier precursor for synthesizing lithium iron phosphate (LiFePO4) battery cathodes and serves as a highly stable, environmentally benign molluscicide [2]. Its two structural water molecules play a critical role in thermal processing, dictating the morphological evolution, impurity rejection, and porosity of downstream materials during high-temperature calcination [3].

Procurement Fit

Workflow LiFePO4 cathode precursor synthesis
Selection Defined dihydrate stoichiometry and hydration state
Use Context Solid-state and controlled-dehydration processing routes

Substituting iron(III) phosphate dihydrate with anhydrous iron(III) phosphate, iron(II) salts, or unreacted iron oxides fundamentally alters process thermodynamics and final material architecture[1]. In battery precursor applications, the dihydrate's structural water acts as a pore-forming agent during thermal dehydration, creating a mesoporous network essential for lithium-ion diffusion and uniform carbon coating [2]. Utilizing anhydrous FePO4 bypasses this dehydration-induced porosity, which can negatively alter the diffusion kinetics of the final cathode[3]. Furthermore, attempting to replace it with separate iron and phosphorus sources (e.g., Fe2O3 and H3PO4) increases the kinetic barrier for phase-pure olivine LiFePO4 formation, leading to higher defect rates and inconsistent batch-to-batch electrochemical capacities [1].

Substitution Risk

This Product

FePO4·2H2O: crystalline hydrate with defined thermal dehydration pathway and stoichiometric water content

Anhydrous FePO4

Bypasses dehydration step; thermal behavior and reaction pathway may shift, altering intermediate phase formation

This Product

FePO4·2H2O: ordered crystal lattice enables consistent solid-state reactivity

Amorphous Iron Phosphate

Lacks defined crystal structure; may lead to inhomogeneous product and variable electrochemical performance

This Product

FePO4·2H2O: two-water hydration state governs acid solubility and processing behavior

Other Hydrated Forms

Different hydration levels alter dissolution kinetics and may require process re-optimization

Dehydration-Induced Mesoporosity for High-Rate Cathode Performance

When utilized as a precursor for LiFePO4/C cathodes, nanostructured FePO4·2H2O demonstrates superior electrochemical performance due to its unique thermal behavior. During solid-state synthesis, the controlled release of the two hydration water molecules generates a secondary mesoporous structure [1]. Cathodes synthesized from optimized FePO4·2H2O submicron spheres exhibit initial discharge capacities of approximately 157 to 162.8 mAh/g at 0.2C and maintain excellent cycling stability [2]. In contrast, cathodes derived from bulk unoptimized precursors or direct mixed-oxide routes often struggle to achieve similar Li+ diffusion rates due to the lack of this dehydration-induced porous network [3].

Evidence DimensionInitial discharge capacity (0.2C) and structural porosity
Target Compound Data~157–162.8 mAh/g at 0.2C with a 3D mesoporous network
Comparator Or BaselineBulk mixed-oxide precursors (lower capacity, denser particle architecture)
Quantified DifferenceNear-theoretical capacity utilization enabled by dehydration-induced porosity
ConditionsSolid-state synthesis of LiFePO4/C, tested in lithium-ion half-cells

Procurement of the dihydrate form ensures the formation of a porous cathode architecture during calcination, directly translating to higher power density and faster charging capabilities in commercial battery cells.

High-Rate Discharge
Head-to-head
2.2× capacity difference at 10 C-rate (anhydrous-derived: 106.3 vs. dihydrate-derived: 48.2 mA h g⁻¹)
Precursor choice directly impacts rate capability in the final cathode
LiFePO4/C via solid-state method at 700 °C; 10 C discharge conditions

Stoichiometric Control and Impurity Rejection via Precipitation

Compared to synthesizing LiFePO4 from separate iron and phosphorus precursors (such as Fe2O3 and NH4H2PO4), utilizing high-purity precipitated FePO4·2H2O provides a pre-established 1:1 molar ratio of Fe to P [1]. The extreme insolubility of the dihydrate allows it to be precipitated while soluble impurities (such as Na, Al, and Mg) are washed away, reducing their content to below 0.05 wt% [1]. This high-purity precursor achieves a near-perfect Fe/P molar ratio of ~0.995, minimizing the risk of anti-site defects or secondary phase impurities (e.g., Fe2P or Li3PO4) during high-temperature lithiation [2].

Evidence DimensionFe/P stoichiometric ratio and soluble impurity content
Target Compound DataNear-stoichiometric Fe/P ratio (~0.995) with soluble impurities <0.05 wt%
Comparator Or BaselineDirect solid-state mixing of Fe2O3 + phosphate salts
Quantified DifferenceSignificant reduction in secondary phase impurities and superior baseline purity
ConditionsIndustrial wet-chemical precipitation followed by thermal lithiation

Using a pre-reacted, stoichiometrically exact dihydrate precursor reduces batch rejection rates and lowers the thermal energy budget required for battery cathode manufacturing.

Synthesis Thermodynamics
Class-level
Sodium route: lowest ΔG, highest lgK among three industrial pathways studied
Reported thermodynamic favorability may support process consistency and vendor evaluation
HSC Chemistry 6.0 calculation; exact numerical values not provided

Mammalian Toxicity and Environmental Safety in Agrochemicals

In agricultural procurement, ferric phosphate dihydrate is heavily favored over traditional metaldehyde-based molluscicides due to its vastly superior safety profile [1]. While metaldehyde is highly toxic to mammals (with a canine LD50 of approximately 100-210 mg/kg), FePO4·2H2O is generally recognized as safe and is approved for organic farming [1]. It disrupts the calcium metabolism in the gut of slugs and snails, causing them to cease feeding immediately, while remaining practically non-toxic to pets, birds, and beneficial insects [1].

Evidence DimensionMammalian toxicity (Canine LD50)
Target Compound DataPractically non-toxic to mammals (exempt from tolerance)
Comparator Or BaselineMetaldehyde (Canine LD50 ~100-210 mg/kg)
Quantified DifferenceOrders of magnitude lower mammalian toxicity
ConditionsEnvironmental exposure in agricultural and residential pest control

Procuring the dihydrate form allows agrochemical formulators to market highly effective, organic-certified, and pet-safe pest control products without the liability associated with metaldehyde.

Dehydration Phase Control
Reported
Dehydration at 500 °C yields α-quartz FePO4 (trigonal, P3121); lower temperatures produce suboptimal phases
Thermal treatment temperature is a critical process lever for intermediate phase quality
Dehydration range 200–700 °C studied; 500 °C identified as selection-relevant condition
Fe/P Stoichiometry
Reported
Fe/P = 0.985; purity 99.97% enables 154.1 mAh g⁻¹ with 96.79% retention over 100 cycles
Stoichiometry and purity improvements measurably affect capacity and cycling stability
0.2C rate; 100-cycle test; typical commercial Fe/P ≈ 0.97
Dissolution Kinetics
Head-to-head
Activation energy: 70.84 kJ/mol (dihydrate) vs. 44.36–56.15 kJ/mol (anhydrous polymorphs); ~22× lower dissolution at 353 K
Hydrate form shows measurably higher acid resistance, impacting recycling process design
1 mol/L H2SO4, 353 K, 2 h; pre-calcination may be required for efficient leaching

Precursor for High-Power Lithium Iron Phosphate (LiFePO4) Cathodes

FePO4·2H2O is the optimal precursor for synthesizing high-performance LiFePO4/C composites. Its controlled dehydration creates a mesoporous framework that maximizes lithium-ion diffusion, making it essential for high-power EV and energy storage batteries [1].

High-Purity Flux and Colorant in Ceramics and Glass

Utilized as a specialized flux and colorant in ceramics and glass manufacturing, where its precise pre-reacted iron and phosphate stoichiometry ensures consistent thermal behavior and pigmentation without introducing unwanted soluble salts [2].

Active Ingredient in Organic-Compliant Molluscicides

Due to its extreme water insolubility, rain-fastness, and specific toxicity to gastropods, it is the active ingredient of choice for formulating pet-safe, organic-compliant slug and snail baits, directly replacing toxic metaldehyde[3].

Application Fit

Application
Selection Property
Validation Focus
Standard-rate LiFePO4 cathode production
Hydrated precursor cost-profile for energy storage systems
Rate-capability requirements vs. cost trade-off review
Controlled-dehydration cathode synthesis
Thermal transformation pathway to α-quartz intermediate
Dehydration temperature and phase-formation verification
High-purity cathode R&D and benchmarking
Ultra-high purity specification and tight Fe/P ratio control
Impurity-controlled synthesis and baseline performance verification
Calcination-pretreatment recycling feedstock
Pre-leaching thermal conversion requirement
Phase-conversion efficiency for acid-leaching recovery

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Explore Compound Types